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Compound of Interest

Compound Name: (+)-Isobutyl D-lactate

CAS No.: 61597-96-4

Cat. No.: B1589186

Get Quote

Version: 1.0 Compound: (+)-Isobutyl D-lactate (Isobutyl (R)-2-hydroxypropionate) CAS

Registry Number: 61597-96-4 Molecular Formula: C

H

O

Molecular Weight: 146.18 g/mol

Executive Summary & Structural Context
(+)-Isobutyl D-lactate is the isobutyl ester of (R)-lactic acid. It serves as a critical chiral

building block in the synthesis of biologically active compounds, including pheromones and

pharmaceutical intermediates. Its high optical purity is essential for asymmetric synthesis;

therefore, rigorous spectroscopic validation is required to distinguish it from its enantiomer (L-

lactate) and structural isomers (e.g., n-butyl lactate).

This guide details the specific NMR, IR, and MS signatures required to validate the identity and

purity of this compound.
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Core Structural Features[1][2]
Chiral Center: C2 (R-configuration).

Ester Linkage: Connects the lactate moiety to the isobutyl group.

Isobutyl Group: Characterized by a terminal isopropyl split, often showing diastereotopic

effects in high-field NMR due to the influence of the C2 chiral center.

Mass Spectrometry (MS) Analysis
Methodology: Electron Ionization (EI), 70 eV.[1] Rationale: EI is preferred for structural

elucidation due to the generation of characteristic fragment ions that confirm the ester linkage

and the alcohol functionality.

Fragmentation Pathway Analysis
The mass spectrum of isobutyl lactate is dominated by alpha-cleavage characteristic of

secondary alcohols and esters. The molecular ion (

) is typically weak or absent due to the stability of the fragment ions.
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m/z (Mass-to-
Charge)

Relative
Abundance

Ion Identity Mechanistic Origin

146 < 1% Molecular Ion (Weak)

103 ~5-10%

Loss of isopropyl

radical from isobutyl

tail.

90 ~10-20%

McLafferty

Rearrangement: Loss

of isobutene.

73 ~20-30%

Alpha-cleavage at

ester oxygen (Acylium

ion).

57 100% (Base Peak)
Isobutyl cation (stable

carbocation).

45 ~60-80%
Alpha-cleavage at C2

(Lactate specific).

Visualization: MS Fragmentation Logic
The following diagram illustrates the primary fragmentation pathways leading to the observed

mass spectrum.

Molecular Ion (m/z 146)
[C7H14O3]+

Base Peak (m/z 57)
Isobutyl Cation [C4H9]+

C-O Cleavage
(Loss of Lactate Radical)

Lactate Fragment (m/z 45)
[CH3CHOH]+

Alpha Cleavage
(C1-C2 Bond Break)

McLafferty Product (m/z 90)
[C3H6O3]+

McLafferty Rearrangement
(Loss of Isobutene)

Click to download full resolution via product page

Caption: Primary electron ionization fragmentation pathways for (+)-Isobutyl D-lactate.
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Infrared (IR) Spectroscopy
Methodology: Fourier Transform Infrared (FT-IR) Spectroscopy (Neat film on NaCl/KBr plates).

Rationale: IR provides a rapid "fingerprint" verification of functional groups, specifically

confirming the ester carbonyl and the hydroxyl group integrity.

Wavenumber (cm

)
Intensity Assignment Diagnostic Note

3400 – 3500 Broad, Medium O-H Stretch
Indicates free hydroxyl

group (H-bonded).

2960 – 2870 Strong C-H Stretch
Alkyl C-H (isobutyl

methyls/methine).

1735 – 1750 Very Strong C=O Stretch
Key Diagnostic: Ester

carbonyl.

1370 – 1385 Medium C-H Bend

Gem-dimethyl doublet

(isobutyl "rabbit

ears").

1120 – 1200 Strong C-O Stretch
C-O-C ester linkage

stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Methodology: 1H (400 MHz) and 13C (100 MHz) in CDCl

. Scientific Insight: The isobutyl group is prochiral. While often appearing as a simple doublet,
the diastereotopic nature of the isobutyl -CH

- protons (induced by the chiral center at C2) can lead to magnetic non-equivalence in high-
field instruments (>500 MHz), appearing as a complex multiplet rather than a simple doublet.

Proton ( H) NMR Data
Solvent: CDCl
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(

7.26 ppm reference).

Shift (

ppm)
Multiplicity Integration

Coupling (

Hz)
Assignment

Structural
Fragment

4.28 Quartet (q) 1H 6.9 Hz CH-OH
Alpha-proton

(Lactate)

3.96 Doublet (d) 2H 6.6 Hz
O-CH

-CH

Isobutyl

methylene

2.85 Broad Singlet 1H - -OH

Hydroxyl

(Shift varies

with conc.)

1.98 Multiplet (m) 1H 6.7 Hz

-CH-(CH

)

Isobutyl

methine

1.43 Doublet (d) 3H 6.9 Hz CH(OH)-CH Lactate

methyl

0.94 Doublet (d) 6H 6.7 Hz

-CH-(CH

)

Isobutyl

methyls

Carbon ( C) NMR Data
Solvent: CDCl

(

77.16 ppm reference).
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Shift (

ppm)
Carbon Type Assignment

175.8 Quaternary (C=O) Ester Carbonyl

71.0
Secondary (CH

)

Isobutyl O-CH

66.8 Tertiary (CH) Lactate CH-OH

27.8 Tertiary (CH) Isobutyl CH

20.4
Primary (CH

)

Lactate CH

19.1
Primary (CH

)

Isobutyl CH

(x2)

Visualization: NMR Assignment Workflow
This flow illustrates the logical deduction process for assigning signals in the

H NMR spectrum.

1H NMR Spectrum
(CDCl3)

Low Field
(3.5 - 4.5 ppm)

High Field
(0.9 - 2.0 ppm)

4.28 ppm (q)
Alpha-protonDeshielded by OH & C=O

3.96 ppm (d)
Isobutyl CH2

Deshielded by Ester O

1.43 ppm (d)
Lactate CH3

Coupled to Alpha-H

0.94 ppm (d)
Isobutyl CH3s

Terminal Methyls
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Caption: Logical workflow for assigning 1H NMR signals based on chemical environment.

Experimental Protocols for Validation
Protocol A: Optical Rotation Measurement
To confirm the enantiomeric identity (D- vs L-), polarimetry is the standard method.

Preparation: Dissolve (+)-Isobutyl D-lactate in CHCl

or measure neat (liquid).

Parameters: Sodium D-line (589 nm), 20°C.

Expectation:

Neat:

Note: The specific rotation is sensitive to solvent and temperature. Ensure the sample is

free of lactic acid impurities, which can skew rotation values.

Protocol B: Sample Preparation for NMR
Solvent Selection: Use CDCl

(99.8% D) containing 0.03% TMS as an internal standard.

Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL of solvent.

Shimming: Ensure rigorous shimming; the resolution of the lactate quartet (4.28 ppm) and

the isobutyl doublet (3.96 ppm) is critical for assessing purity.

Water Removal: Traces of water/acid can shift the OH peak and broaden couplings. Filter

through a small plug of anhydrous K

CO

if acid traces are suspected.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. uni-saarland.de [uni-saarland.de]

To cite this document: BenchChem. [Spectroscopic Characterization of (+)-Isobutyl D-
Lactate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589186/docs#spectroscopic-characterization-of-
isobutyl-d-lactate-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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